Ethyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
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Overview
Description
Ethyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of Sulfamoyl Group: The sulfamoyl group can be introduced via sulfonation reactions, where a sulfonyl chloride reacts with an amine to form the sulfamoyl derivative.
Esterification: The carboxylate group is introduced through esterification reactions, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Ethyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with active sites, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate
- Ethyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-(4-chlorophenyl)thiophene-2-carboxylate
- Ethyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-(4-fluorophenyl)thiophene-2-carboxylate
Uniqueness
Ethyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4S2/c1-5-27-22(24)20-21(19(13-28-20)17-9-6-14(2)7-10-17)29(25,26)23-18-11-8-15(3)16(4)12-18/h6-13,23H,5H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGSOLVAIWBQOO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CS1)C2=CC=C(C=C2)C)S(=O)(=O)NC3=CC(=C(C=C3)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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